molecular formula C22H20N4O3 B2614301 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 903202-23-3

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2614301
CAS No.: 903202-23-3
M. Wt: 388.427
InChI Key: ZGWMYNKUGNCLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 4 with a nitrile group, at position 2 with a phenyl ring, and at position 5 with a piperazine moiety bearing a 2-methoxybenzoyl substituent.

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-28-19-10-6-5-9-17(19)21(27)25-11-13-26(14-12-25)22-18(15-23)24-20(29-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWMYNKUGNCLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-aroylamino-3,3-dichloroacrylonitriles with piperazine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler piperazine derivatives.

Mechanism of Action

The mechanism of action of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell growth and proliferation . This inhibition can lead to the disruption of cellular processes and ultimately result in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of piperazine-linked 1,3-oxazole-4-carbonitrile derivatives. Key structural variations among analogs include substitutions on the benzoyl group, the oxazole ring, and the piperazine-acyl moiety. Below is a detailed comparison:

Table 1: Structural Variations and Implications

Compound Name Substituent on Benzoyl Substituent on Oxazole (Position 2) Piperazine-Acyl Group Key Structural Features Evidence ID
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile (Target Compound) 2-Methoxy Phenyl 2-Methoxybenzoyl Electron-donating methoxy group; planar phenyl for π-π interactions. N/A
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluoro 2-Fluorophenyl 2-Fluorobenzoyl Electron-withdrawing fluorine; increased lipophilicity and potential halogen bonding.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chloro 2-Furyl 3-Chlorobenzoyl Chlorine enhances electronegativity; furyl introduces steric hindrance and polarity.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluoro (E)-4-Fluorophenylethenyl 4-Fluorobenzoyl Extended conjugation via ethenyl linker; fluorines enhance metabolic stability.
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile N/A Methyl 2-Chloroacetyl Chloroacetyl group introduces electrophilic reactivity; smaller substituent at C2.

Key Observations

In contrast, fluoro (e.g., ) and chloro (e.g., ) substituents are electron-withdrawing, which may improve oxidative stability or alter target affinity. 4-Fluorobenzoyl () introduces para-substitution, favoring linear molecular geometry and distinct steric interactions compared to ortho-substituted analogs.

Oxazole Ring Modifications: Phenyl (target compound) vs. 2-fluorophenyl (): Fluorine increases hydrophobicity and may engage in halogen bonding. Ethenyl-linked 4-fluorophenyl (): Extends conjugation, possibly enhancing UV absorption or rigidity for target binding.

Piperazine-Acyl Group Variations: Benzoyl derivatives (target compound, ) are bulkier and more aromatic, favoring interactions with hydrophobic pockets.

Biological Activity

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a synthetic compound that belongs to the oxazole family, which has been extensively studied for its diverse biological activities. This compound is characterized by its complex structure, which incorporates a piperazine moiety and a carbonitrile functional group, contributing to its pharmacological potential.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds have been documented, demonstrating their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrileTBDTBD
Reference Drug (Ampicillin)1010

Anticancer Activity

The anticancer potential of oxazole derivatives has been a focus of recent studies. Specifically, compounds similar to 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile have shown promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell cycle progression.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on pancreatic cancer cells demonstrated that certain oxazole derivatives significantly reduced cell viability and induced apoptosis through the modulation of key signaling pathways. The lead compound exhibited IC50 values in the low micromolar range, indicating potent activity.

Neuropharmacological Effects

Emerging evidence suggests that oxazole derivatives may also possess neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies using zebrafish embryos as a model organism indicated that 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile exhibited low toxicity at therapeutic concentrations. Detailed toxicological profiling is necessary to further establish the safety profile of this compound.

Q & A

Basic: What are the standard synthetic routes for synthesizing 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Piperazine derivatives are coupled with substituted oxazole precursors. For example, 2-phenyl-1,3-oxazole-4-carbonitrile may react with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Cyclization steps : Microwave-assisted synthesis or reflux conditions (80–120°C) in solvents like DMF or dichloromethane improve yields .
  • Purification : Chromatography (HPLC or column) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Use of Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer catalysts to enhance reactivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave irradiation reduces reaction time .
  • Temperature control : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of sensitive intermediates .

Basic: What spectroscopic techniques are used for structural characterization of this compound?

  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm) and piperazine ring conformation .
  • HRMS : Validates molecular weight (calculated ~417.45 g/mol) and isotopic patterns .
  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced: How can computational modeling resolve discrepancies in proposed binding modes for this compound?

Conflicting docking results (e.g., targeting kinases vs. GPCRs) can be addressed by:

  • Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify dominant binding poses .
  • Free energy calculations (MM/PBSA) : Compare binding affinities for competing targets to prioritize experimental validation .
  • Electrostatic potential maps : Correlate charge distribution (e.g., electron-deficient oxazole) with receptor active-site complementarity .

Basic: What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or phosphodiesterases at 1–10 µM concentrations .
  • Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity for neurological targets?

  • Substituent variation : Replace the methoxy group with halogens (e.g., Cl, F) to enhance blood-brain barrier permeability .
  • Piperazine modifications : Introduce methyl or ethyl groups to the piperazine ring to modulate receptor subtype selectivity (e.g., 5-HT₁A vs. D₂) .
  • Oxazole ring substitution : Replace phenyl with heteroaromatic groups (e.g., thiophene) to reduce off-target effects .

Basic: What stability challenges arise during storage of this compound?

  • Hydrolysis : The carbonitrile group is susceptible to moisture; store under inert gas (N₂/Ar) at −20°C .
  • Photodegradation : Protect from light using amber vials; monitor degradation via HPLC every 6 months .

Advanced: How can conflicting cytotoxicity data across cell lines be systematically analyzed?

  • Dose-response normalization : Use Hill slope models to compare efficacy (EC₅₀) and maximal response (Emax) .
  • Transcriptomic profiling : RNA-seq of resistant vs. sensitive cell lines to identify upregulated pathways (e.g., ABC transporters) .
  • Metabolite screening : LC-MS/MS to detect prodrug activation or off-target metabolite interference .

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

  • HPLC-PDA : Monitor purity (>98%) with C18 columns (acetonitrile/water gradient) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced: What strategies validate the compound’s mechanism of action in neurodegenerative models?

  • Knockout/knockdown models : CRISPR-Cas9 deletion of proposed targets (e.g., tau protein) in neuronal cell lines .
  • Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated tau levels via ELISA) .
  • In vivo imaging : PET tracers (e.g., ¹⁸F-labeled analogs) to assess brain penetration and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.